4-(3-Bromoanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromoanilino)-4-oxobutanoic acid is an organic compound that features a bromine-substituted aniline group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromoanilino)-4-oxobutanoic acid typically involves the reaction of 3-bromoaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromoanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromoanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Bromoanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine-substituted aniline group can form hydrogen bonds or hydrophobic interactions with the target, while the oxobutanoic acid moiety can participate in additional binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoaniline: A simpler analogue with a bromine-substituted aniline group.
4-(4-Bromoanilino)-4-oxobutanoic acid: A positional isomer with the bromine atom at the para position.
4-(3-Chloroanilino)-4-oxobutanoic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
4-(3-Bromoanilino)-4-oxobutanoic acid is unique due to the specific positioning of the bromine atom on the aniline ring, which can influence its reactivity and interactions with molecular targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogues.
Biologische Aktivität
Introduction
4-(3-Bromoanilino)-4-oxobutanoic acid (CAS No. 62134-50-3) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 3-bromoaniline with appropriate acylating agents to form the oxobutanoic acid moiety. The synthetic routes often utilize methods such as nucleophilic substitution and acylation under controlled conditions to ensure high yield and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
The proposed mechanism of action for this compound involves:
- Tubulin Binding : Compounds with similar structures inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division.
- Induction of Apoptosis : Accumulation of cells in the G2/M phase leads to programmed cell death through mitochondrial pathways .
Antimicrobial Activity
There is emerging evidence suggesting that this compound may also exhibit antimicrobial properties . Preliminary evaluations indicate potential activity against various bacterial strains, although further investigations are required to establish its efficacy and mechanism against specific pathogens .
Study 1: Antiproliferative Activity
In a study evaluating several derivatives of anilines, compounds structurally related to this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives displayed IC50 values in the nanomolar range against HeLa and A549 cell lines, significantly outperforming known standards like combretastatin A-4 .
Study 2: Mechanistic Insights
A detailed mechanistic study using fluorescence microscopy revealed that treatment with analogs of this compound resulted in disrupted microtubule networks in treated cells. This disruption was correlated with increased apoptotic markers, confirming the compound's potential as an antitumor agent .
Data Summary
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | A549 | 0.75 | Tubulin polymerization inhibition |
Antiproliferative | MDA-MB-231 | 1.02 | Cell cycle arrest |
Antimicrobial | Various Bacteria | TBD | TBD |
Eigenschaften
IUPAC Name |
4-(3-bromoanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALXDJRXCDUOGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401005 |
Source
|
Record name | Butanoic acid, 4-[(3-bromophenyl)amino]-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62134-50-3 |
Source
|
Record name | Butanoic acid, 4-[(3-bromophenyl)amino]-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.